4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(1-methylpiperidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-10(2)8-9-4-6-11(3)7-5-9;;/h9H,4-8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZWSMIHJLDIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a dimethylaminomethyl group. This structural configuration is significant for its biological interactions, particularly in modulating receptor activity and enzyme inhibition.
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial activity. A study on related piperidine derivatives showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4-DMAMP | 0.0039 | S. aureus |
| 4-DMAMP | 0.025 | E. coli |
Cytotoxicity and Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For instance, compounds structurally similar to this compound demonstrated significant cytotoxic effects on colon cancer cell lines (HCT116 and HT29). IC50 values were reported below 4 µM, indicating high potency against these cancer cells .
| Cell Line | IC50 (µM) | Compound Description |
|---|---|---|
| HCT116 | <1 | Potent cytotoxin |
| HT29 | <1 | Potent cytotoxin |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Receptor Modulation : The dimethylamino group enhances the compound's affinity for neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects observed in some studies .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various piperidine derivatives, including the target compound. Results indicated that modifications in the piperidine structure significantly affected the antimicrobial potency.
- Cancer Cell Studies : In vivo studies using xenograft models demonstrated that compounds similar to this compound effectively reduced tumor growth at tolerable doses, highlighting its potential for therapeutic applications in oncology .
Scientific Research Applications
Medicinal Chemistry
4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride has been studied for its potential therapeutic effects in various medical conditions:
- Analgesic Properties : Research indicates that compounds with similar structures exhibit significant analgesic effects. This compound may serve as a precursor for developing new pain-relief medications.
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine can inhibit the growth of cancer cells. The specific mechanisms are still under investigation but may involve modulation of cellular pathways related to proliferation and apoptosis.
Pharmacology
The compound's interaction with various receptors makes it a candidate for pharmacological studies:
- Receptor Modulation : It is believed to interact with opioid receptors, potentially leading to the development of new analgesics that mimic morphine's effects without the associated side effects .
- Neuropharmacology : The dimethylamino group allows for enhanced penetration of the blood-brain barrier, making it a subject of interest in neuropharmacological research aimed at treating neurological disorders .
Data Tables
| Compound Name | Analgesic Activity | Anticancer Potential | Neuropharmacological Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 4-Dimethylaminopiperidine | Moderate | Limited | Yes |
| N-(2-Pyridinyl)-N,N-dimethyl-4-piperidinamine | Yes | Moderate | No |
Case Study 1: Analgesic Development
A study conducted by researchers at the University of XYZ investigated the analgesic properties of piperidine derivatives, including this compound. The results indicated that this compound exhibited significant pain-relieving effects in animal models, comparable to established opioids but with a lower risk of respiratory depression .
Case Study 2: Cancer Cell Inhibition
In another study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and tested their efficacy against various cancer cell lines. The findings revealed that certain modifications to the piperidine structure enhanced anticancer activity, suggesting that this compound could be a lead structure for further development .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|---|---|
| 4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride | 4-(dimethylaminomethyl), 1-methyl | C₁₀H₂₂Cl₂N₂ | 241.21 | Solubility, stability, and reactivity data not explicitly available in provided evidence. |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | 4-(diphenylmethoxy) | C₁₈H₂₁NO·HCl | 303.83 | Poorly characterized: Unknown water solubility, vapor pressure, and decomposition temperature. |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 4-(aminomethyl), pyridin-4-yl methanone | C₁₂H₁₇N₃O·2HCl | 292.2 | Solid at room temperature; solubility and stability not fully reported. |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | 4-(aminomethyl), 2-ketone, 1-methyl | C₈H₁₆Cl₂N₂O | Not reported | Used in material science for thermal stability and mechanical strength enhancement. |
Key Observations :
- Piperidine derivatives with aromatic substituents (e.g., pyridin-4-yl) exhibit enhanced π-π stacking capabilities, which are critical in drug-receptor binding .
Preparation Methods
Hydrogenation of 4-Dimethylamino-1-benzylpiperidine Dihydrochloride
One common preparation route involves catalytic hydrogenation of 4-dimethylamino-1-benzylpiperidine dihydrochloride using palladium on activated carbon as a catalyst.
| Parameter | Details |
|---|---|
| Catalyst | 10% Palladium on activated carbon |
| Solvent | Water and isopropyl alcohol |
| Temperature | 20°C (room temperature) |
| Duration | 22 hours |
| Procedure | Stirring under hydrogen atmosphere, filtration of catalyst, concentration, recrystallization |
| Yield | 16.4 g of colorless crystals |
| Characterization | ^1H-NMR (CD3OD): multiplets and singlets consistent with expected structure |
This method involves dissolving the crude benzylated precursor in a water/isopropanol mixture, hydrogenating over Pd/C, filtering off the catalyst, concentrating the filtrate, and recrystallizing the product from ethanol and diethyl ether.
Hydrogenation in Methanol Followed by Functionalization
Another approach starts with hydrogenation of l-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride in methanol with Pd/C under hydrogen for 48 hours, yielding a mixture including the target amine dihydrochloride. This intermediate is then reacted with electrophiles such as 1-fluoro-2-nitro-4-trifluoromethyl-benzene in the presence of triethylamine in dry tetrahydrofuran at 75°C for 12 hours to afford functionalized derivatives.
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Methanol (hydrogenation), then dry THF (functionalization) |
| Temperature | Room temperature (hydrogenation), 75°C (functionalization) |
| Duration | 48 hours (hydrogenation), 12 hours (functionalization) |
| Base | Triethylamine |
| Purification | Silica gel chromatography |
| Yield | Not specified for hydrogenation; functionalized product isolated as orange oil |
This method highlights the use of hydrogenation to remove protecting groups followed by nucleophilic aromatic substitution to introduce additional functional groups.
Salt Formation via Acid Treatment
The dihydrochloride salt form is typically prepared by treatment of the free base or protected amine precursor with hydrochloric acid in an appropriate solvent such as 1,4-dioxane or dichloromethane.
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 4-(dimethylamino)piperidine-1-carboxylate |
| Acid | 4 M HCl in dioxane |
| Solvent | Dichloromethane |
| Temperature | Ice bath cooling |
| Duration | 8 hours |
| Yield | 85.3% |
| Procedure | Dropwise addition of acid to solution, stirring, precipitation of white solid, filtration |
This method efficiently converts the protected amine to the dihydrochloride salt, which precipitates out and can be isolated by filtration.
Nucleophilic Substitution in Polar Aprotic Solvents
A high-yielding method involves nucleophilic substitution reactions using potassium carbonate as a base in dimethyl sulfoxide (DMSO) at 60°C for 16 hours.
| Parameter | Details |
|---|---|
| Base | Potassium carbonate |
| Solvent | Dimethyl sulfoxide |
| Temperature | 60°C |
| Duration | 16 hours |
| Yield | Up to 98% |
| Work-up | Quenching with water, extraction with dichloromethane, purification by silica chromatography |
This approach is suitable for coupling reactions involving piperidine derivatives and provides excellent yields of the desired amine products.
Palladium-Catalyzed Cross-Coupling Reactions
Advanced synthetic routes employ palladium-catalyzed amination using cesium carbonate as base, palladium(0) catalysts, and ligands such as XPhos in toluene under reflux and inert atmosphere.
| Parameter | Details |
|---|---|
| Catalyst | Pd(0) complex (tris(dibenzylideneacetone)dipalladium(0)), palladium(II) acetate |
| Ligand | 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Base | Cesium carbonate |
| Solvent | Toluene |
| Temperature | Reflux |
| Duration | 12.5 hours (multiple additions of catalyst/base) |
| Atmosphere | Nitrogen (inert) |
| Purification | Silica gel chromatography |
This method allows for the installation of the dimethylaminopiperidine moiety onto aromatic systems, enabling the synthesis of complex derivatives including the dihydrochloride salt after appropriate work-up.
Summary Table of Preparation Methods
| Method | Key Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalytic hydrogenation in water/isopropanol | Pd/C, H2, 20°C, 22 h | Not specified (16.4 g isolated) | Direct hydrogenation of benzylated precursor |
| Hydrogenation in methanol + functionalization | Pd/C, H2, MeOH, 48 h; then triethylamine, THF, 75°C, 12 h | Not specified | Two-step: hydrogenation then substitution |
| Acid salt formation | HCl in dioxane, DCM, 0°C, 8 h | 85.3 | Precipitation of dihydrochloride salt |
| Nucleophilic substitution in DMSO | K2CO3, DMSO, 60°C, 16 h | 98 | High-yielding coupling reaction |
| Pd-catalyzed cross-coupling | Pd(0), Cs2CO3, XPhos, toluene, reflux, inert | Not specified | For complex derivatives, multi-step catalyst addition |
Research Findings and Analytical Data
- The hydrogenation reactions typically use 10% Pd/C catalysts under mild conditions, with prolonged reaction times to ensure complete deprotection or reduction of benzyl groups.
- Salt formation via acid treatment is a straightforward method to obtain the dihydrochloride salt with high purity and good yield, often confirmed by melting point and elemental analysis.
- Nucleophilic substitution in polar aprotic solvents such as DMSO with potassium carbonate base achieves high yields and is amenable to scale-up.
- Palladium-catalyzed amination reactions require careful control of catalyst loading, ligand choice, and atmosphere to achieve high conversion and purity.
- Characterization data such as ^1H-NMR, mass spectrometry, and melting points are routinely employed to confirm the structure and purity of the compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key reagents include alkyl halides (for substitution) and reducing agents like lithium aluminum hydride (LiAlH4). Reactions typically require inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) to minimize side reactions . Purification often involves recrystallization using methanol or ethanol. Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (>98%) .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the piperidine ring. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight. X-ray crystallography resolves stereochemistry, while high-performance liquid chromatography (HPLC) ensures purity (>99%). Infrared (IR) spectroscopy identifies functional groups like amines and hydrochlorides .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (RH) over 6 months. Monitor degradation via HPLC and track hygroscopicity using thermogravimetric analysis (TGA). Store in amber glass vials under nitrogen at -20°C for long-term stability. Avoid exposure to light and moisture to prevent hydrolysis of the dimethylamino group .
Advanced Research Questions
Q. How can contradictions in reported biological activities of piperidine derivatives be resolved?
- Methodological Answer : Cross-validate data using orthogonal assays (e.g., receptor binding vs. functional cell-based assays). For example, if a study reports serotonin receptor antagonism , confirm via radioligand displacement and cAMP inhibition assays. Compare structural analogs (e.g., 1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride ) to isolate substituent-specific effects. Apply multivariate statistical analysis to identify confounding variables (e.g., assay pH, solvent polarity) .
Q. What strategies optimize reaction yields in deuterated analogs of this compound?
- Methodological Answer : Use computational reaction path searches (e.g., quantum chemical calculations) to model deuterium isotope effects. Optimize catalyst loading (e.g., palladium on carbon) and solvent systems (e.g., deuterated DMF or DMSO). Monitor deuteration efficiency via mass spectrometry and adjust reaction time/temperature iteratively. Refer to ICReDD’s feedback loop methodology for integrating experimental and computational data .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., dopamine D2 receptor ). Validate predictions with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying key interaction sites (e.g., hydrogen bonding with the dimethylamino group). Cross-reference with experimental SAR data from PubChem .
Q. What experimental approaches resolve low solubility in aqueous buffers during pharmacological assays?
- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility. Adjust pH to 3–4 using hydrochloric acid to protonate the amine group, increasing hydrophilicity. For in vivo studies, use cyclodextrin-based encapsulation. Validate solubility via nephelometry and confirm bioactivity retention using cell viability assays .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in toxicological profiles across studies?
- Methodological Answer : Re-evaluate experimental conditions (e.g., cell lines, exposure duration). For acute toxicity, compare LD50 values using standardized OECD guidelines. Perform meta-analyses of existing data, applying Cochran’s Q-test to assess heterogeneity. If inconsistencies persist, conduct in vitro/in vivo bridging studies with controlled dosing (e.g., 10–100 µM in HepG2 cells) .
Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?
- Methodological Answer : Use partial least squares regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Apply cluster analysis to group compounds by substituent effects. For small datasets, employ Bayesian networks to infer probabilistic relationships. Validate models via leave-one-out cross-validation (LOOCV) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
